molecular formula C7H11Cl3N2O B14215222 chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 828942-67-2

chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol

Katalognummer: B14215222
CAS-Nummer: 828942-67-2
Molekulargewicht: 245.5 g/mol
InChI-Schlüssel: QBNZFKDLAYWLDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound that combines chloroform with a pyrazole derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of chloroform with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloroform moiety can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol.

    Chloroform: A common solvent and reagent in organic synthesis.

    4-Hydroxymethyl-3,5-dimethyl-1H-pyrazole: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of chloroform and pyrazole moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

828942-67-2

Molekularformel

C7H11Cl3N2O

Molekulargewicht

245.5 g/mol

IUPAC-Name

chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C6H10N2O.CHCl3/c1-4-6(3-9)5(2)8-7-4;2-1(3)4/h9H,3H2,1-2H3,(H,7,8);1H

InChI-Schlüssel

QBNZFKDLAYWLDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C)CO.C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.